molecular formula C48H78O16 B1246158 rotundifolioside J

rotundifolioside J

Cat. No.: B1246158
M. Wt: 911.1 g/mol
InChI Key: YYFFLJVNDZHSNP-KNFUFYRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rotundifolioside J is a triterpenoid saponin isolated from plants in the Bupleurum genus, notably Bupleurum rotundifolium and related species. These compounds share a common oleanane-type triterpene aglycone core with varying glycosylation patterns, which influence their bioactivity and metabolic roles .

Properties

Molecular Formula

C48H78O16

Molecular Weight

911.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-2-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C48H78O16/c1-21-10-16-47-20-58-48(39(47)22(21)2)17-12-27-44(7)14-13-29(43(5,6)26(44)11-15-45(27,8)46(48,9)18-28(47)50)62-41-37(34(55)31(52)24(4)60-41)64-42-38(35(56)32(53)25(19-49)61-42)63-40-36(57)33(54)30(51)23(3)59-40/h12,17,21-42,49-57H,10-11,13-16,18-20H2,1-9H3/t21-,22+,23+,24-,25-,26+,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38-,39-,40+,41+,42+,44+,45-,46+,47+,48+/m1/s1

InChI Key

YYFFLJVNDZHSNP-KNFUFYRCSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CO[C@]4([C@@H]2[C@H]1C)C=C[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C

Canonical SMILES

CC1CCC23COC4(C2C1C)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Rotundifoliosides are distinguished by their glycosylation sites and sugar moieties. For example:

  • Rotundifolioside A : Contains a C47H76O17 molecular formula with glucuronide and xylosyl substitutions at the C-3 position .
  • Rotundifolioside H: Features acetylated sugar units, enhancing its lipophilicity and membrane permeability compared to non-acetylated analogs .
  • Rotundifolioside I : Exhibits a C47H76O16 structure with a unique hydroxylation pattern, contributing to its distinct ADMET properties (e.g., moderate blood-brain barrier permeability) .

Rotundifolioside J is hypothesized to share this core structure but may differ in glycosylation sites or substituent groups, impacting its polarity and bioavailability.

Pharmacological Activities

Compound Cell Toxicity (GI50) Antiproliferative Activity Key Targets/Pathways Source
Rotundifolioside A >100 μg/mL (non-toxic) Weak Sesquiterpenoid biosynthesis Bupleurum rotundifolium
Rotundifolioside H 10–50 μg/mL (cytotoxic) Strong Mitochondrial complex I inhibition Bupleurum chinense
Rotundifolioside I Not tested Moderate (predicted) CYP3A4, estrogen receptor Bupleurum scorzonerifolium

Key Findings :

  • Cytotoxicity varies significantly: Rotundifolioside H is highly cytotoxic, while A and B show minimal toxicity .
  • Antiproliferative effects correlate with acetyl or hydroxyl group modifications. For instance, acetylated rotundifolioside H inhibits cancer cell proliferation at lower concentrations than non-acetylated analogs .

Ecological and Metabolic Roles

  • Defense Mechanisms : Rotundifoliosides with cytotoxicity (e.g., H, F, G) likely serve as chemical defenses against herbivores .
  • Species-Specific Variation : Bc accumulates rotundifoliosides in roots, while Bs prioritizes aerial part synthesis, reflecting adaptation to different environmental stressors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.